molecular formula C23H30ClNO3 B11499855 3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid

3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid

Cat. No.: B11499855
M. Wt: 403.9 g/mol
InChI Key: LGGFUJZHTJCELL-UHFFFAOYSA-N
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Description

3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid is a complex organic compound that features an adamantane moiety, a carbamoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through alkylation reactions. For example, adamantane can be alkylated with ethyl bromide in the presence of a strong base to form 2-(adamantan-1-yl)ethyl bromide.

    Carbamoylation: The 2-(adamantan-1-yl)ethyl bromide can then be reacted with an isocyanate to form the corresponding carbamoyl derivative.

    Introduction of the Chlorophenyl Group: The final step involves the reaction of the carbamoyl derivative with 4-chlorobenzyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in developing high-performance polymers and materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

    Industrial Applications: It can be utilized in the synthesis of advanced materials and chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of 3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the carbamoyl and chlorophenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core but differ in functional groups.

    Carbamoyl Derivatives: Compounds such as carbamoyl chloride and carbamoyl fluoride have similar functional groups but lack the adamantane moiety.

    Chlorophenyl Derivatives: Compounds like 4-chlorobenzyl alcohol and 4-chlorobenzylamine share the chlorophenyl group but differ in other structural aspects.

Uniqueness

3-{[2-(Adamantan-1-YL)ethyl]carbamoyl}-2-[(4-chlorophenyl)methyl]propanoic acid is unique due to the combination of the adamantane, carbamoyl, and chlorophenyl groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H30ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

4-[2-(1-adamantyl)ethylamino]-2-[(4-chlorophenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C23H30ClNO3/c24-20-3-1-15(2-4-20)10-19(22(27)28)11-21(26)25-6-5-23-12-16-7-17(13-23)9-18(8-16)14-23/h1-4,16-19H,5-14H2,(H,25,26)(H,27,28)

InChI Key

LGGFUJZHTJCELL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CC(CC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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